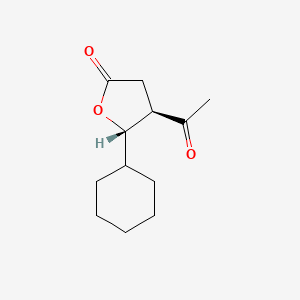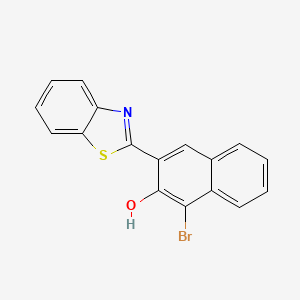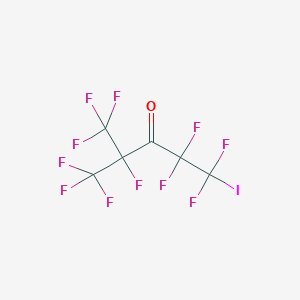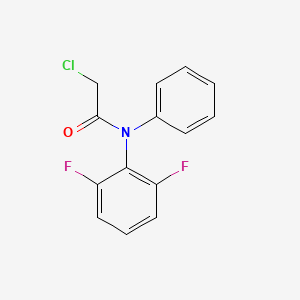
2,5-Bis(phenylethynyl)thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Bis(phenylethynyl)thiophene is a compound that belongs to the class of aryleneethynylenes, which are extended π-conjugated systems with a highly linear structure. This compound is known for its remarkable structural, electronic, and photophysical properties, making it a subject of interest in various scientific fields .
Méthodes De Préparation
The synthesis of 2,5-Bis(phenylethynyl)thiophene is typically achieved through the Sonogashira cross-coupling reaction. This method involves the coupling of dibrominated or diiodinated thiophenes with arylacetylenes. The reaction conditions usually include a palladium catalyst, a copper co-catalyst, and an amine base in an inert atmosphere . The reaction proceeds smoothly to yield the desired product with high efficiency.
Analyse Des Réactions Chimiques
2,5-Bis(phenylethynyl)thiophene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form thiophene-1,1-dioxide derivatives.
Reduction: Reduction reactions can lead to the formation of dihydrothiophene derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl rings, leading to various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2,5-Bis(phenylethynyl)thiophene has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Its photophysical properties make it useful in the development of fluorescent probes and sensors.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in therapeutic agents.
Industry: It is used in the production of organic electronic components, such as organic light-emitting diodes (OLEDs) and photovoltaic cells
Mécanisme D'action
The mechanism by which 2,5-Bis(phenylethynyl)thiophene exerts its effects is primarily related to its electronic and photophysical properties. The compound’s extended π-conjugated system allows for efficient charge transfer and light absorption/emission. This makes it an excellent candidate for use in electronic and photonic devices. The molecular targets and pathways involved in its action are related to its ability to interact with other π-conjugated systems and to participate in charge transfer processes .
Comparaison Avec Des Composés Similaires
2,5-Bis(phenylethynyl)thiophene can be compared with other similar compounds, such as:
- 2,5-Bis(pentafluorophenylethynyl)thiophene
- 2,5-Bis(para-methylphenylethynyl)thiophene
- 2,5-Bis(para-carbomethoxyphenylethynyl)thiophene
These compounds share similar structural features but differ in their substituents on the phenyl rings. The unique properties of this compound, such as its specific photophysical characteristics and electronic properties, make it distinct from its analogs .
Propriétés
Numéro CAS |
90267-18-8 |
|---|---|
Formule moléculaire |
C20H12S |
Poids moléculaire |
284.4 g/mol |
Nom IUPAC |
2,5-bis(2-phenylethynyl)thiophene |
InChI |
InChI=1S/C20H12S/c1-3-7-17(8-4-1)11-13-19-15-16-20(21-19)14-12-18-9-5-2-6-10-18/h1-10,15-16H |
Clé InChI |
RYEUCWVLPGWHQO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C#CC2=CC=C(S2)C#CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



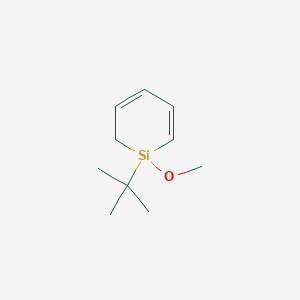
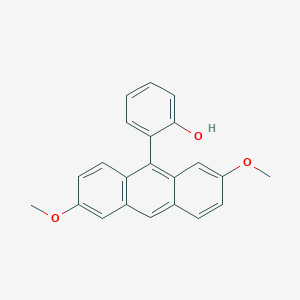
![Butyl 4-[4-(4-butoxy-4-oxobut-2-enoyl)-3-methylpiperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B14367931.png)
![2,3,4-trimethyl-3H-thieno[3,4-b][1,4]diazepine;hydrochloride](/img/structure/B14367941.png)

![Benzyl [4-(3-oxobutyl)phenyl]carbamate](/img/structure/B14367945.png)
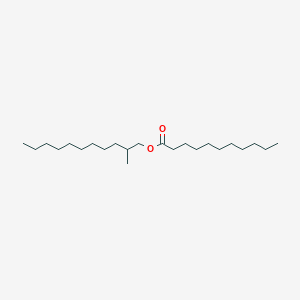
![N-[4-(Diethylamino)-2-methylphenyl]methanesulfonamide](/img/structure/B14367962.png)
